N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two phthalazine rings connected by a butane-1,4-diamine linker, with methyl groups attached to the phthalazine rings. Its structure allows for interesting interactions and reactivity, making it a subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine typically involves the reaction of 4-methylphthalazine with butane-1,4-diamine. The process can be carried out under various conditions, often requiring a catalyst to facilitate the reaction. Commonly used catalysts include transition metal complexes, which help in achieving higher yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine exerts its effects involves its ability to interact with various molecular targets. The phthalazine rings can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine: Similar structure with different substituents on the aromatic rings.
N,N’-bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Features different aromatic substituents and imine linkages.
Uniqueness
N,N’-bis(4-methylphthalazin-1-yl)butane-1,4-diamine is unique due to its specific phthalazine-based structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15-17-9-3-5-11-19(17)21(27-25-15)23-13-7-8-14-24-22-20-12-6-4-10-18(20)16(2)26-28-22/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFNLRXBWNKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCCCNC3=NN=C(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.